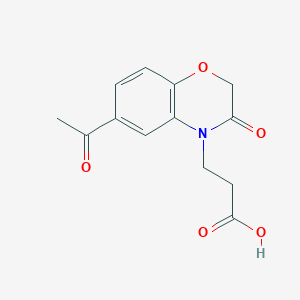

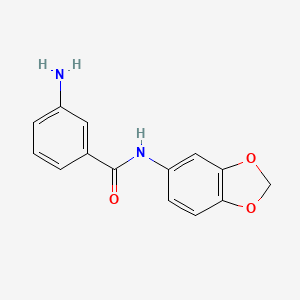

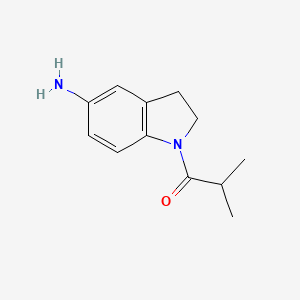

![molecular formula C13H16N2O B3033423 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 1020252-24-7](/img/structure/B3033423.png)

3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one

Vue d'ensemble

Description

3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one, also known as 4-amino-3-methylcyclohexanone (AMCH), is an organic compound that has a wide range of applications in the areas of scientific research, laboratory experiments, and drug development. AMCH is a cyclic ketone that can be synthesized from 4-amino-3-methylcyclohexanone (AMCH) and is often used as a synthetic intermediate in the production of pharmaceuticals and other chemicals. This compound has been studied extensively in recent years and has been found to have a number of interesting biochemical and physiological effects.

Applications De Recherche Scientifique

Hydrogen Bonding and Crystal Structures

- The molecule displays significant hydrogen bonding properties and crystal structure variations. For example, compounds structurally similar to 3-[(4-Aminophenyl)amino]-5-methylcyclohex-2-en-1-one have been studied for their hydrogen bonding, revealing intricate molecular networks and structural conformations (Kubicki, Bassyouni, & Codding, 2000).

Photoreactive and Optically Active Polymers

- Enaminone derivatives, closely related to this compound, are used in synthesizing photoreactive and optically active polymers. These polymers exhibit significant potential in various applications due to their inherent viscosities and UV absorption properties (Faghihi, Hajibeygi, & Shabanian, 2010).

Aromatase Inhibitory Activity

- Synthesis of novel derivatives of this compound has shown promising results in inhibiting aromatase, an enzyme involved in estrogen production. This suggests potential applications in hormone-dependent tumor therapies, such as breast cancer treatment (Staněk et al., 1991).

Anticonvulsant Properties

- Research into the anticonvulsant properties of enaminone compounds, similar in structure to this compound, has revealed a correlation between molecular structure and anticonvulsant activity. These findings are crucial in the development of new anticonvulsant drugs (Jackson et al., 2012).

Antinociceptive Activities

- Studies on enaminone compounds related to this compound have shown significant antinociceptive activities in various pain models. This research contributes to understanding pain mechanisms and the development of new analgesics (Masocha, Kombian, & Edafiogho, 2016).

Photolysis and Reactivity

- The photolysis and reactivity of compounds containing 4-aminophenyl groups, such as this compound, have been studied, revealing insights into their chemical behavior under light exposure. This knowledge is essential for applications in photochemistry and materials science (Guizzardi et al., 2001).

Synthesis Variations and Biological Activities

- Innovative synthesis methods for 3-amino enones, closely related to the chemical , have been developed, leading to compounds with potential applications in diverse biological and chemical processes (Rao & Muthanna, 2015).

Mécanisme D'action

The mechanism of action of similar compounds has been studied. For instance, testing of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has revealed its high antitumor activity with respect to cell cultures of human ovarian carcinoma, breast, kidney, and colon mediated by the induced DNA damage and locking of mitosis .

Safety and Hazards

Orientations Futures

The future directions of research on similar compounds include the development of efficient new-generation drugs for the treatment of human critical illnesses (AIDS, cancer, and Alzheimer’s disease) which takes a special place in the strategy of solving the socio-economic problems . Also, the introduction of new reactions is highly desired to broaden the application and structural diversity of COF materials .

Propriétés

IUPAC Name |

3-(4-aminoanilino)-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9-6-12(8-13(16)7-9)15-11-4-2-10(14)3-5-11/h2-5,8-9,15H,6-7,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZLKUALGLNGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201218337 | |

| Record name | 3-[(4-Aminophenyl)amino]-5-methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-24-7 | |

| Record name | 3-[(4-Aminophenyl)amino]-5-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Aminophenyl)amino]-5-methyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201218337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

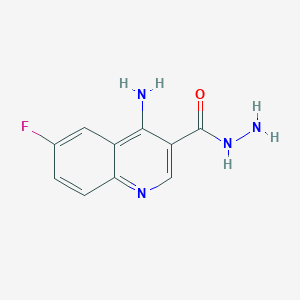

![2-amino-7-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033347.png)

![2-amino-7-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033349.png)

![2-amino-9-fluoro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033350.png)

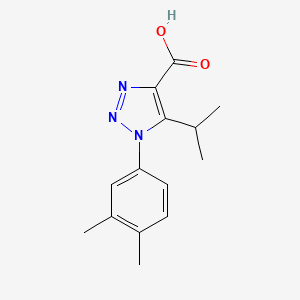

![3-Cyclohexylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3033352.png)

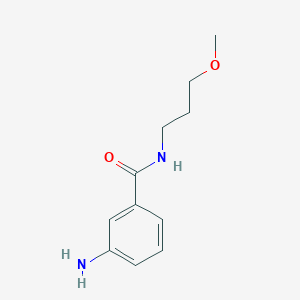

![2-[3-(2,2-Dimethylpropanamido)phenyl]acetic acid](/img/structure/B3033358.png)